molecular formula C₈₈H₁₆₂N₂₆O₂₂S B549707 PGLa CAS No. 102068-15-5

PGLa

Cat. No. B549707
M. Wt: 1968.5 g/mol
InChI Key: PJRSUKFWFKUDTH-JWDJOUOUSA-N
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Description

PGLa is a 21-residue peptide known for its antimicrobial activity . It is an amphiphilic α-helical membranolytic peptide from frog skin . PGLa is a copolymer of glycolide and L-lactide, abbreviated to PGLA . It is used in many long-acting drug formulations approved by the US Food and Drug Administration (FDA) .


Synthesis Analysis

PGLa is synthesized by a catalyst-mediated random ring-opening copolymerization of lactic acid and glycolic acid where both polymers link together through an ester linkage . The copolymerization of glycolide and L-lactide forms PGLa .


Molecular Structure Analysis

The PGLa peptide is known to bind to a model anionic DMPC/DMPG bilayer at a high peptide:lipid ratio that promotes PGLa dimerization . The increase in the peptide:lipid ratio suppresses PGLa helical propensity, tilts the bound peptide toward the bilayer hydrophobic core, and forces it deeper into the bilayer .


Chemical Reactions Analysis

PGLa peptides are known to interact with anionic lipid bilayers . At a high peptide:lipid ratio, PGLa binding induces weaker bilayer thinning but deeper water permeation .


Physical And Chemical Properties Analysis

PGLa is a biocompatible and biodegradable polymer . It has been used in many long-acting drug formulations .

Scientific Research Applications

1. Structural and Dynamic Properties in Membranes

PGLa, a 21-residue member of the magainin family of antibiotic peptides, has been studied for its structural and dynamic properties in membrane environments. Research demonstrates that PGLa is helical in certain regions when associated with detergent micelles. Solid-state NMR experiments have shown that the helix axis of PGLa is parallel to the plane of phospholipid bilayers, suggesting specific interactions with membrane components (Bechinger, Zasloff, & Opella, 1998).

2. Application in Biodegradable Polymers for Drug Delivery

Research into biodegradable polymers based on poly(glycolide-co-lactide) (PGLA) has shown its increasing popularity as a drug delivery system, especially for high molecular weight drugs. Studies using nuclear magnetic resonance (NMR) imaging have explored the effects of incorporating high molecular weight peptides in PGLA, revealing significant insights into the buffer uptake kinetics, polymer morphology, and drug distribution within the polymer (Hyde, Gladden, & Payne, 1995).

3. Use in Acupoint Catgut Embedding Therapy

PGLA has been applied in the field of acupoint catgut embedding therapy in clinical settings. Its use in this area points towards the growing popularity of PGLA in minimally invasive medicine and various biological material applications (Yan He, 2015).

4. Pharmacogenetics Research and Drug Response

Although not directly about PGLa, the NIH Pharmacogenetics Research Network (PGRN) conducts broad research on drug response correlated with genetic variation. This includes studies on various drugs and proteins that interact with them, contributing to a more comprehensive understanding of drug responses, which could indirectly relate to PGLa's future applications (Giacomini et al., 2007).

Future Directions

There is a strong interest in understanding the mechanism of action of PGLa in the membrane . Future research could focus on exploiting the properties of PGLa through various methods of preparation for drug loading, biodistribution, target specificity, and their use in cancer treatment .

properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRSUKFWFKUDTH-JWDJOUOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H162N26O22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1968.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-Met-Ala-Ser-Lys-Ala-Gly-Ala-Ile-Ala-Gly-Lys-Ile-Ala-Lys-Val-Ala-Leu-Lys-Ala-Leu-NH2

CAS RN

102068-15-5
Record name Peptide-gly-leu-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102068155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
11,000
Citations
K Lohner, F Prossnigg - Biochimica et Biophysica Acta (BBA) …, 2009 - Elsevier
Peptidyl-glycine-leucine-carboxyamide (PGLa), isolated from … skin combinatorial treatment of PGLa and magainin 2 was … mimics demonstrated that PGLa can discriminate between …
Number of citations: 54 www.sciencedirect.com
A da Silva Jr, O Teschke - Biochimica et Biophysica Acta (BBA)-Molecular …, 2003 - Elsevier
… The treatment of bacteria with the antimicrobial peptide PGLa in the culture medium had two … inhibited the effects of PGLa on bacteria. This result suggests that PGLa interacts with the …
Number of citations: 143 www.sciencedirect.com
T Wieprecht, O Apostolov, M Beyermann, J Seelig - Biochemistry, 2000 - ACS Publications
… In addition, the extent of PGLa binding was correlated with PGLa-induced membrane … of PGLa and magainin 2 amide (M2a) was studied by comparing ITC binding experiments of PGLa …
Number of citations: 237 pubs.acs.org
E Strandberg, P Tremouilhac, P Wadhwani… - Biochimica et Biophysica …, 2009 - Elsevier
… , the literature on PGLa is … of PGLa in lipid membranes alone and in the presence of magainin 2 are described in detail, and some new data from 3,3,3- 2 H 3 -L-alanine labeled PGLa …
Number of citations: 102 www.sciencedirect.com
G Pabst, SL Grage, S Danner-Pongratz, W Jing… - Biophysical journal, 2008 - cell.com
Using x-ray diffraction, solid-state 2 H-NMR, differential scanning calorimetry, and dilatometry, we have observed a perturbation of saturated acyl chain phosphatidylglycerol bilayers by …
Number of citations: 77 www.cell.com
M Bartkowiak-Jowsa, R Będziński, A Kozłowska… - Meccanica, 2013 - Springer
… Y , ε: p<0.01; σ,ε Y : p<0.05), values of PGLA mechanical properties changes not more than 10 %. In the case of PLLA and PGLA the character of σ=f(ε) curves does not change. PDGLA …
Number of citations: 46 link.springer.com
GG Pitt, Y Cha, SS Shah, KJ Zhu - Journal of controlled release, 1992 - Elsevier
… in the phase separated blends was PGLA. There was a … PGLA films exhibited a single band at 1758 cm- ’ attributed to the carbonyl stretching mode. PVA-PGLA blends with a high PGLA …
Number of citations: 102 www.sciencedirect.com
P Tremouilhac, E Strandberg, P Wadhwani… - Journal of Biological …, 2006 - ASBMB
… interpreted as the formation of PGLa/magainin heterodimers residing … Here, we have demonstrated that PGLa is able to assume … To our knowledge, this example of PGLa is the first …
Number of citations: 134 www.jbc.org
MA Schell, DP Roberts, TP Denny - Journal of Bacteriology, 1988 - Am Soc Microbiol
… The pglA gene was insertionally inactivated in vitro and used to mutate the chromosomal pglA … Complementation in trans with the wild-type cloned pglA gene restored virulence to near …
Number of citations: 126 journals.asm.org
P Tremouilhac, E Strandberg, P Wadhwani… - Biochimica et Biophysica …, 2006 - Elsevier
The cationic antimicrobial peptide PGLa is electrostatically attracted to bacterial membranes, binds as an amphiphilic α-helix, and is thus able to permeabilize the lipid bilayer. Using …
Number of citations: 106 www.sciencedirect.com

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